3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one
Description
Properties
IUPAC Name |
3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTOODLZJOYSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Brominated β-Diketones
The most direct method involves the cyclocondensation of o-phenylenediamine with a brominated β-diketone precursor. For example, 3-bromo-4-phenyl-2,5-hexanedione reacts with o-phenylenediamine under reflux in xylene, facilitating aza-Michael addition followed by cyclization.
Procedure :
- o-Phenylenediamine (0.06 mol) and 3-bromo-4-phenyl-2,5-hexanedione (0.12 mol) are refluxed in xylene (80 mL) for 2 hours under azeotropic water removal.
- The solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate).
Key Observations :
Post-Synthetic Bromination of 4-Phenyl-1,5-benzodiazepin-2-one
An alternative route involves brominating pre-formed 4-phenyl-1,5-benzodiazepin-2-one using N-bromosuccinimide (NBS) or bromine in acetic acid.
Procedure :
- 4-Phenyl-1,5-benzodiazepin-2-one (1.0 equiv) is dissolved in glacial acetic acid.
- NBS (1.2 equiv) is added portionwise at 0°C, and the mixture is stirred for 4 hours.
- The product is isolated via filtration and recrystallized from ethanol.
Key Observations :
Mechanistic Insights
Cyclocondensation Pathway
The reaction proceeds via:
Electrophilic Aromatic Bromination
Bromination occurs at the electron-rich C3 position due to:
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields in related benzodiazepine syntheses.
- Trifluoroacetic acid accelerates Schiff base formation in analogous systems.
Characterization and Analytical Data
Spectral Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the boat conformation of the diazepine ring and the equatorial orientation of the bromine atom.
Comparative Analysis of Synthetic Methods
Applications and Derivatives
The bromine atom enables further derivatization:
Scientific Research Applications
3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity for the GABA receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares 3-bromo-4-phenyl-1,5-benzodiazepin-2-one with structurally related derivatives:
Key Research Findings
Substituent Position Matters : Bromine at C3 (vs. C7/C8) significantly alters electronic properties and bioactivity. For example, 7-bromo derivatives exhibit distinct NMR profiles compared to 3-bromo analogs .
Alkyl Chains Modulate Activity: Long-chain derivatives (e.g., 5a–d) exhibit surfactant-like behavior, prolonging thiopental-induced hypnosis but showing low acute toxicity (OECD 423 guidelines) .
Biological Activity
3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, which is recognized for its psychoactive properties. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a bromine atom at the third position and a phenyl group at the fourth position of the benzodiazepine core structure. The synthesis typically involves bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one using bromine or N-bromosuccinimide in solvents like carbon tetrachloride under reflux conditions.
The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes. The presence of the bromine atom is believed to enhance its binding affinity to these receptors compared to other benzodiazepines.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits significant biological activity:
Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties similar to other benzodiazepines. This is attributed to its ability to modulate GABAergic transmission in the brain.
Sedative Effects : The sedative effects have been noted in animal models, where it demonstrated a capacity to induce sleep and reduce anxiety levels effectively .
Potential Therapeutic Applications : Given its pharmacological profile, this compound could be explored for treating anxiety disorders and insomnia. Its unique structure may also lead to fewer side effects compared to traditional benzodiazepines .
Comparative Analysis with Other Benzodiazepines
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | Chemical Structure | Anxiolytic Activity | Sedative Activity |
|---|---|---|---|
| This compound | Structure | Moderate | High |
| Diazepam | Standard Benzodiazepine | High | High |
| Bromazepam | Brominated Benzodiazepine | Moderate | Moderate |
The unique substitution pattern of this compound may provide it with distinct pharmacological properties that warrant further investigation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar benzodiazepine derivatives:
- Study on Bradycardic Agents : A study synthesized various benzodiazepine derivatives with piperazine moieties and assessed their bradycardic activity. While not directly related to 3-Bromo-4-phenyl derivatives, it highlights the potential for modifying benzodiazepine structures to achieve desired pharmacological effects .
- Clinical Trials : Clinical trials comparing benzodiazepines for treating psychosis-induced aggression showed varying effectiveness. While not specifically involving 3-Bromo compounds, these studies underscore the importance of evaluating new derivatives against established medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
